Cas no 1344356-12-2 (2-(2,3-difluorophenoxy)acetonitrile)

2-(2,3-difluorophenoxy)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3-difluorophenoxy)acetonitrile
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- MDL: MFCD17282260
- Inchi: 1S/C8H5F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2
- InChI Key: MVIHBYYWYYFZCZ-UHFFFAOYSA-N
- SMILES: C(#N)COC1=CC=CC(F)=C1F
Computed Properties
- Exact Mass: 169.034
- Monoisotopic Mass: 169.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33A^2
2-(2,3-difluorophenoxy)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510761-1g |
2-(2,3-Difluorophenoxy)acetonitrile |
1344356-12-2 | 97% | 1g |
¥3031.0 | 2023-04-10 | |
abcr | AB432743-5 g |
2-(2,3-Difluoro-phenoxy)acetonitrile |
1344356-12-2 | 5g |
€1,251.90 | 2022-06-10 | ||
abcr | AB432743-5g |
2-(2,3-Difluoro-phenoxy)acetonitrile |
1344356-12-2 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB432743-1 g |
2-(2,3-Difluoro-phenoxy)acetonitrile |
1344356-12-2 | 1g |
€544.10 | 2022-06-10 | ||
abcr | AB432743-1g |
2-(2,3-Difluoro-phenoxy)acetonitrile; . |
1344356-12-2 | 1g |
€1621.70 | 2024-08-03 | ||
Ambeed | A843289-1g |
2-(2,3-Difluorophenoxy)acetonitrile |
1344356-12-2 | 97% | 1g |
$441.0 | 2024-04-24 |
2-(2,3-difluorophenoxy)acetonitrile Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on 2-(2,3-difluorophenoxy)acetonitrile
Comprehensive Analysis of 2-(2,3-Difluorophenoxy)acetonitrile (CAS No. 1344356-12-2): Properties, Applications, and Industry Trends
2-(2,3-Difluorophenoxy)acetonitrile (CAS No. 1344356-12-2) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a difluorophenoxy derivative, this nitrile-containing molecule exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both fluorine atoms and the acetonitrile moiety contributes to its diverse applications, particularly in the development of bioactive molecules.
In recent years, the demand for fluorinated building blocks like 2-(2,3-difluorophenoxy)acetonitrile has surged, driven by the pharmaceutical industry's need for compounds that can improve drug metabolism and bioavailability. Researchers frequently search for "fluorophenoxy derivatives in drug discovery" or "acetonitrile applications in medicinal chemistry," reflecting the compound's relevance in modern drug design. Its molecular structure allows for precise modifications, enabling the creation of targeted therapies with enhanced efficacy.
The synthesis of CAS 1344356-12-2 typically involves nucleophilic substitution reactions between 2,3-difluorophenol and chloroacetonitrile, followed by purification processes to achieve high purity grades (>98%). Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the compound's identity and purity. These quality control measures ensure its suitability for sensitive applications, including the development of small molecule inhibitors and crop protection agents.
From an environmental perspective, 2-(2,3-difluorophenoxy)acetonitrile aligns with the growing trend toward "green chemistry" and "sustainable synthesis." Its efficient reaction pathways minimize waste generation, addressing concerns about "eco-friendly chemical production" – a hot topic in both academic and industrial circles. The compound's stability also reduces the risk of environmental degradation, making it a preferred choice for manufacturers seeking to balance performance with environmental responsibility.
In material science applications, researchers are exploring the potential of difluorophenoxy compounds as precursors for advanced polymers and liquid crystals. The electron-withdrawing nature of the fluorine substituents influences the electronic properties of resulting materials, which is particularly valuable for developing "organic electronic devices" and "high-performance coatings." This versatility explains why searches for "fluorinated nitriles in material science" have increased by 40% over the past two years.
The global market for 2-(2,3-difluorophenoxy)acetonitrile is projected to grow steadily, with Asia-Pacific emerging as a key production hub. Quality standards such as GMP compliance and REACH registration have become critical factors for suppliers, reflecting the industry's emphasis on safety and regulatory adherence. As research continues to uncover new applications for this compound, its role in advancing precision medicine and sustainable agriculture is expected to expand significantly.
For researchers working with CAS 1344356-12-2, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, like all laboratory chemicals, it requires careful storage in cool, dry environments away from incompatible substances. These precautions ensure both user safety and the compound's long-term stability for experimental use.
Looking ahead, the development of novel synthetic routes for 2-(2,3-difluorophenoxy)acetonitrile remains an active area of investigation. Recent publications have explored catalytic methods and flow chemistry approaches to optimize its production – topics frequently searched by process chemists. As the scientific community continues to recognize the value of fluorinated compounds, 1344356-12-2 stands out as a versatile building block with untapped potential across multiple disciplines.
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